4-azido-3-nitrobenzamide
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Overview
Description
Preparation Methods
The synthesis of 4-azido-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and yield improvement. Safety precautions are crucial during production due to the potential explosive nature of azido compounds .
Chemical Reactions Analysis
4-Azido-3-nitrobenzamide undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition (Click Chemistry): This reaction involves the azido group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Reduction: The nitro group can be reduced to an amine using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields 4-amino-3-azidobenzamide .
Scientific Research Applications
4-Azido-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 4-azido-3-nitrobenzamide in biological systems involves the activation of the azido group under specific conditions. In cancer cells, the reducing environment can trigger the conversion of the azido group to a reactive nitrene intermediate, which can then interact with cellular components to induce cytotoxic effects . This selective activation makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
4-Azido-3-nitrobenzamide can be compared with other azido and nitrobenzamide compounds:
4-Iodo-3-nitrobenzamide: This compound has been studied for its tumoricidal action, relying on a similar mechanism of selective activation in cancer cells.
4-Azido-3,6-dimethoxypyridazine: Another azido compound synthesized from its corresponding chloro derivative through a hydrazine intermediate.
Properties
CAS No. |
1513989-01-9 |
---|---|
Molecular Formula |
C7H5N5O3 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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